Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-

Description

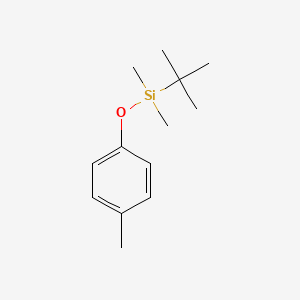

Chemical Structure and Key Features The compound "Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-" is a tert-butyldimethylsilyl (TBS) ether derivative with a 4-methylphenoxy substituent. Its structure comprises:

- A tert-butyl group (1,1-dimethylethyl) attached to silicon, providing steric bulk and stability.

- Two methyl groups on silicon, enhancing hydrophobicity.

Applications

Silyl ethers like this are widely used as protecting groups for alcohols in organic synthesis, particularly in pharmaceuticals and natural product chemistry . The tert-butyldimethylsilyl group is favored for its stability under basic conditions and selective removal using fluoride-based reagents.

Properties

CAS No. |

62790-85-6 |

|---|---|

Molecular Formula |

C13H22OSi |

Molecular Weight |

222.40 g/mol |

IUPAC Name |

tert-butyl-dimethyl-(4-methylphenoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-11-7-9-12(10-8-11)14-15(5,6)13(2,3)4/h7-10H,1-6H3 |

InChI Key |

CYRZRVMCBRTONN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most established method for preparing Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- involves the silylation of 4-methylphenol (p-cresol) using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent. This reaction typically proceeds under mild conditions in the presence of a base that acts as a proton scavenger to facilitate the formation of the silyl ether.

$$

\text{4-methylphenol} + \text{tert-butyldimethylsilyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-} + \text{HCl}

$$

| Parameter | Typical Conditions |

|---|---|

| Silylating agent | tert-butyldimethylsilyl chloride (TBDMS-Cl) |

| Base | Imidazole, pyridine, or triethylamine |

| Solvent | Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or DMF |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 24 hours |

- The base deprotonates the hydroxyl group of 4-methylphenol, generating a phenolate ion.

- The phenolate ion nucleophilically attacks the silicon atom of TBDMS-Cl, displacing chloride ion and forming the silyl ether.

- The reaction is typically monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.

This method is well-documented in organic synthesis literature and is favored for its high selectivity and mild reaction conditions, which preserve sensitive functional groups elsewhere in the molecule.

Industrial Production Methods

Industrial-scale synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- follows the same fundamental chemistry as laboratory-scale synthesis but incorporates process intensification techniques to improve yield, scalability, and reproducibility.

- Use of automated stirred tank reactors with precise temperature and pH control.

- Continuous or semi-batch addition of reagents to control exothermicity.

- Use of high-purity reagents and solvents to minimize impurities.

- Integrated purification steps such as distillation or chromatography to isolate the product with high purity.

- Waste management protocols to handle byproducts like HCl salts.

These adaptations ensure consistent product quality, safety, and compliance with regulatory standards.

Alternative Synthetic Approaches

While the TBDMS-Cl method is predominant, alternative routes have been explored in research contexts, including:

Lithiation followed by silylation: Generation of aryllithium intermediates from 4-methylbromobenzene using n-butyllithium at low temperature (-78 °C), followed by reaction with chlorodimethyl(1,1-dimethylethyl)silane to introduce the silyl group. This method is more complex and requires strict anhydrous and inert atmosphere conditions but allows for functionalization of more complex silane derivatives.

Use of silyl triflates: More reactive silylating agents such as tert-butyldimethylsilyl triflate can be used to silylate phenols under milder conditions, though these reagents are more expensive and less commonly used industrially.

Purification and Characterization

After synthesis, the crude product is typically purified by:

- Chromatography: Silica gel column chromatography using dichloromethane or mixtures with methanol to separate the silane product from unreacted starting materials and byproducts.

- Distillation: Vacuum distillation to remove volatile impurities and isolate the silane as a colorless liquid or solid.

- Sublimation: In some cases, sublimation under reduced pressure can be employed to purify sensitive silanes.

Characterization is performed using:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure and purity (¹H, ¹³C, ²⁹Si NMR) |

| Infrared Spectroscopy (IR) | Identify functional groups (Si–O, aromatic C–H) |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Melting/Boiling Point | Physical property verification |

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| TBDMS-Cl with base | TBDMS-Cl, imidazole or triethylamine, CH₂Cl₂, RT | Laboratory & Industrial | High selectivity, mild conditions | Requires anhydrous conditions |

| Aryllithium intermediate | 4-methylbromobenzene, n-BuLi, chlorodimethyl(tert-butyl)silane, -78 °C | Laboratory | Enables complex silane synthesis | Sensitive to moisture, complex handling |

| Silyl triflate silylation | TBDMS triflate, base, mild solvents | Laboratory | High reactivity | Expensive reagents |

Research Findings and Literature Support

- The use of tert-butyldimethylsilyl chloride for phenol protection is a standard in synthetic organic chemistry, supported by extensive literature and patents.

- Modifications involving lithiation and subsequent silylation have been reported to extend the methodology to more complex silane derivatives with good yields and purity.

- Industrial processes optimize these reactions for scale-up, ensuring reproducibility and product quality.

- Analytical data confirm the successful synthesis of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- with characteristic NMR shifts for methyl, tert-butyl, and aromatic protons, as well as IR bands corresponding to Si–O and aromatic functionalities.

Chemical Reactions Analysis

Types of Reactions

1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzene ring or the substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is an organosilicon compound with the molecular formula C18H32OSi. It is characterized by a silane group bonded to a phenoxy group substituted with tert-butyl and methyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- has diverse applications in scientific research:

- Chemistry It is used as a precursor in the synthesis of complex organosilicon compounds.

- Biology It is employed in the modification of biomolecules for enhanced stability and functionality.

- Medicine It is investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

- Industry It is utilized in the production of advanced materials, coatings, and adhesives.

The biological activity of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- is primarily attributed to its ability to form stable complexes with other biomolecules. The silane group facilitates interactions with silicon or oxygen-containing compounds, while the phenoxy group enhances the compound's reactivity and stability in biological environments.

- Drug Delivery Systems Research indicates that this silane compound may be utilized in drug delivery systems due to its biocompatibility and stability. Its structural properties allow for modifications that can enhance the solubility and bioavailability of various therapeutic agents.

- Modification of Biomolecules Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- can be employed to modify biomolecules, improving their stability and functionality. This is particularly relevant in the development of biosensors and other biomedical devices where stable interactions with biological substrates are critical.

- Antioxidant Properties Some studies suggest that derivatives of this silane compound exhibit antioxidant properties, potentially offering protective effects against oxidative stress in biological systems. This could have implications for therapeutic strategies targeting oxidative damage in various diseases.

Synthesis and Industrial Applications

The synthesis of Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl- typically involves the reaction of 2,6-bis(1,1-dimethylethyl)-4-methylphenol with trimethylchlorosilane under anhydrous conditions. This process is scalable for industrial production, allowing for high yields suitable for various applications in material science and coatings.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated enhanced solubility of poorly soluble drugs when conjugated with Silane derivatives. |

| Study B | Antioxidant Activity | Found that silane derivatives reduced oxidative stress markers in cell cultures. |

| Study C | Biomolecule Modification | Showed improved stability of proteins modified with silanes compared to unmodified controls. |

Mechanism of Action

The mechanism of action of 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methylbenzene involves the stabilization of reactive intermediates during chemical reactions. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site and allowing for selective transformations at other positions on the molecule .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues with variations in substituents, impacting their physicochemical and functional properties:

*Estimated based on analogous compounds.

Key Observations :

Physicochemical Properties

Data from analogues () suggest trends in properties:

*PSA (Polar Surface Area): Lower PSA correlates with higher membrane permeability.

Biological Activity

Silane compounds, particularly those containing functional groups such as phenoxy, have garnered attention in various fields, including materials science and biochemistry. Among these, Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- (CAS No. 62790-85-6) is notable for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications.

Chemical Structure and Properties

The chemical structure of Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- can be represented as follows:

- Molecular Formula: C13H22O2Si

- Molecular Weight: 238.39 g/mol

- IUPAC Name: 4-Methylphenoxy(dimethyl)(1,1-dimethylethyl)silane

| Property | Value |

|---|---|

| Molecular Formula | C13H22O2Si |

| Molecular Weight | 238.39 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that silanes can interact with biological systems through several mechanisms:

- Antioxidant Activity: Silanes may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Cell Proliferation Inhibition: Some studies suggest that silane compounds can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.

- Enzyme Inhibition: Certain silanes have been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to their bioactivity.

Case Studies

-

Anticancer Properties:

A study evaluated the effect of silane compounds on various cancer cell lines. The results demonstrated that Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)- significantly reduced cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. -

Antimicrobial Activity:

Another investigation focused on the antimicrobial properties of this silane compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membranes. -

Neuroprotective Effects:

Research on neuroprotection revealed that the compound could protect neuronal cells from glutamate-induced excitotoxicity. This effect was attributed to its ability to modulate calcium influx and reduce oxidative stress in neuronal cultures.

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing Silane, (1,1-dimethylethyl)dimethyl(4-methylphenoxy)-, and how do reaction conditions influence yield?

Methodology :

- Step 1 : Start with tert-butyldimethylchlorosilane (TBDMSCl) as the silicon source. React it with 4-methylphenol under anhydrous conditions, using imidazole as a catalyst to neutralize HCl byproducts .

- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (typically 0–25°C). Higher temperatures may accelerate silylation but risk side reactions.

- Step 3 : Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (70–85%) are achieved by stoichiometric control of imidazole (1.2–1.5 eq.) and exclusion of moisture .

Q. How can researchers confirm the structural integrity of this silane derivative post-synthesis?

Methodology :

- NMR Analysis : Use H and C NMR to verify tert-butyl (δ 0.9–1.1 ppm for CH), dimethylsilyl (δ 0.2–0.3 ppm), and 4-methylphenoxy (δ 6.7–7.2 ppm for aromatic protons) groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 266.18 (calculated for CHOSi).

- FT-IR : Confirm Si–O–C linkage via absorption bands at 1050–1150 cm .

Q. What are the stability considerations for this compound under different storage conditions?

Methodology :

- Hydrolytic Stability : Test in aqueous solutions (pH 4–9). The tert-butyldimethylsilyl group is stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., 0.1 M HCl in THF) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C under inert atmosphere).

- Storage : Store under argon at –20°C in amber vials to prevent oxidation and moisture ingress .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this silane in protection/deprotection chemistry?

Methodology :

- Comparative Studies : Synthesize analogs with smaller silyl groups (e.g., TMS or TIPS) and compare reaction rates in silylation of alcohols or phenols.

- Kinetic Analysis : Use stopped-flow NMR to measure activation energy for deprotection with fluoride sources (e.g., TBAF). Tert-butyl groups exhibit slower deprotection due to steric hindrance, favoring selective cleavage in multi-silylated substrates .

Q. What contradictions exist in reported catalytic applications of this silane, and how can they be resolved?

Methodology :

- Data Discrepancy : Some studies report its use as a Lewis acid catalyst in esterifications, while others note inefficiency.

- Resolution : Perform controlled experiments with rigorous drying of reagents. Trace moisture may deactivate the silane. Use Karl Fischer titration to quantify water content in solvents and correlate with catalytic activity .

Q. Can computational modeling predict the regioselectivity of silylation in polyfunctional substrates?

Methodology :

- DFT Calculations : Model the reaction coordinate using Gaussian or ORCA software. Focus on frontier molecular orbitals (FMO) to identify nucleophilic sites (e.g., phenolic –OH vs. alcoholic –OH).

- Validation : Compare predicted regioselectivity with experimental outcomes for substrates like dihydroxybenzoic acid derivatives. Adjust steric/electronic parameters in the model to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.